molecular formula C8H16O2 B15126785 N-Hexyl acetate-D3

N-Hexyl acetate-D3

Cat. No.: B15126785
M. Wt: 147.23 g/mol
InChI Key: AOGQPLXWSUTHQB-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hexyl acetate-D3 is an isotopologue of N-Hexyl acetate, where three hydrogen atoms are replaced by deuterium atoms. This compound is an ester with the molecular formula C8H16O2. It is commonly used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hexyl acetate-D3 can be synthesized through the esterification of hexanol-D3 with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction conditions include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using reactive distillation. This method combines the reaction and separation processes in a single unit, which enhances the efficiency and yield of the product. The process involves the use of catalytic packings and operates under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-Hexyl acetate-D3 undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexanol-D3 and acetic acid.

    Oxidation: This compound can be oxidized to form hexanoic acid and other oxidation products.

    Substitution: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as ammonia or amines.

Major Products

    Hydrolysis: Hexanol-D3 and acetic acid.

    Oxidation: Hexanoic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

N-Hexyl acetate-D3 is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Hexyl acetate-D3 involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanol-D3 and acetic acid, which can then participate in further biochemical reactions. The deuterium atoms in this compound can also influence the rate of these reactions due to the kinetic isotope effect .

Comparison with Similar Compounds

N-Hexyl acetate-D3 can be compared with other similar compounds such as:

    N-Hexyl acetate: The non-deuterated form of the compound.

    Hexyl ethanoate: Another ester with similar properties.

    1-Hexyl acetate: A structural isomer with a different arrangement of atoms.

Uniqueness

The presence of deuterium atoms in this compound makes it unique compared to its non-deuterated counterparts. This isotopic substitution can affect the compound’s physical and chemical properties, making it valuable in specific research applications .

Properties

Molecular Formula

C8H16O2

Molecular Weight

147.23 g/mol

IUPAC Name

hexyl 2,2,2-trideuterioacetate

InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3/i2D3

InChI Key

AOGQPLXWSUTHQB-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OCCCCCC

Canonical SMILES

CCCCCCOC(=O)C

Origin of Product

United States

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